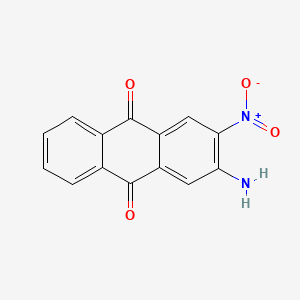

2-Amino-3-nitro-9,10-anthracenedione

Description

2-Amino-3-nitro-9,10-anthracenedione is a nitro- and amino-substituted derivative of 9,10-anthracenedione (anthraquinone). The anthracenedione core consists of a planar aromatic system with two ketone groups at positions 9 and 10. Substitutions at positions 2 (amino) and 3 (nitro) introduce electron-donating and electron-withdrawing groups, respectively, which can significantly alter solubility, reactivity, and biological activity. Such derivatives are often explored for applications in dyes, pharmaceuticals, and organic synthesis .

Properties

Molecular Formula |

C14H8N2O4 |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2-amino-3-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H8N2O4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2 |

InChI Key |

WTCXIALFOUPXPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-9,10-anthracenedione typically involves nitration and amination reactions. One common method is the nitration of 9,10-anthracenedione followed by the reduction of the nitro group to an amino group. The nitration can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent reduction can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-nitro-9,10-anthracenedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonic structures.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,3-diamino-9,10-anthracenedione, while oxidation can lead to the formation of quinonic derivatives .

Scientific Research Applications

2-Amino-3-nitro-9,10-anthracenedione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.

Industry: It is used in the production of dyes, pigments, and as an analytical reagent for detecting metal ions

Mechanism of Action

The mechanism of action of 2-Amino-3-nitro-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the presence of amino and nitro groups allows it to participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

2-Amino-3-hydroxy-9,10-anthracenedione

- Structure: Amino (-NH₂) at position 2, hydroxyl (-OH) at position 3.

- Molecular Formula: C₁₄H₉NO₄.

- CAS RN : 204-206-3 (EINECS).

- Properties : Reported in synthesis studies as a precursor for azo coupling and nucleophilic substitution reactions. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility in polar solvents like dimethylacetamide .

1,3-Dihydroxy-9,10-anthracenedione (Xanthopurpurin)

1,4-Dihydroxy-5,8-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione (CL 232315)

- Structure: Hydroxyl groups at positions 1 and 4; bis-aminoethyl side chains at positions 5 and 6.

- Activity: Demonstrated potent antitumor activity in murine models, with >200% increase in life span (ILS) against P388 leukemia and B16 melanoma. The aminoethyl side chains enhance DNA intercalation and topoisomerase inhibition .

1,8-Diamino-9,10-anthracenedione

- Structure: Amino groups at positions 1 and 7.

- Molecular Formula : C₁₄H₁₀N₂O₂.

- CAS RN : 129-42-0.

Antitumor Anthracenediones

- HAQ (1,4-bis(2-hydroxyethylaminoethylamino)-9,10-anthracenedione diacetate): Inhibits microsomal cytochrome P-450 enzymes, reducing drug metabolism (Ki = 2.6–3.0 mM). This noncompetitive inhibition disrupts electron transfer via NADPH-cytochrome P-450 reductase, a unique mechanism compared to other quinones like menadione .

- CL 232315 : Achieved partial tumor regression in Phase I clinical trials, with dose-limiting myelosuppression. Its biliary excretion (39.5% in dogs) highlights pharmacokinetic challenges .

Antiviral and Antimicrobial Derivatives

- Xanthopurpurin : Exhibited antiviral activity in RCAP extracts, attributed to hydroxyl groups enabling radical scavenging or viral entry inhibition .

- 1,6,8-Trihydroxy-3-methyl-9,10-anthracenedione : Isolated from marine fungi, suggesting natural anthracenediones may serve as antimicrobial leads .

Physicochemical Properties and Solubility

Structural Modifications and Trends

- Amino vs.

- Side Chain Effects: Bis-aminoethyl derivatives (e.g., CL 232315) show enhanced antitumor efficacy due to improved DNA intercalation and cellular uptake .

- Hydroxyl Groups : Correlated with antiviral and antioxidant activities, as seen in xanthopurpurin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.